molecular formula C27H42O3 B1182254 Cabralealactone CAS No. 19865-87-3

Cabralealactone

Cat. No. B1182254
CAS RN: 19865-87-3
M. Wt: 414.6
InChI Key:
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Description

Cabralealactone is a tetracyclic triterpenoid isolated from the stems of Aglaia abbreviata. It plays a role as a plant metabolite. It is a tetracyclic triterpenoid, a cyclic terpene ketone, and a gamma-lactone .


Synthesis Analysis

Cabralealactone has been studied for its potential anti-inflammatory properties. In a study, it was found that cabralealactone, along with solasodin and salvadorin, demonstrated improved centrilobular hepatocyte regeneration in a rat model. This suggests that these compounds may have potential as anti-inflammatory agents .


Chemical Reactions Analysis

Cabralealactone has been studied for its potential as an anti-inflammatory agent. In a study, it was found that cabralealactone, solasodin, and salvadorin demonstrated improved centrilobular hepatocyte regeneration in a rat model. This suggests that these compounds may have potential as anti-inflammatory agents .


Physical And Chemical Properties Analysis

Cabralealactone is a compound with the molecular formula C27H42O3. It is a tetracyclic triterpenoid, a cyclic terpene ketone, and a gamma-lactone . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Anti-Inflammatory Agent

Cabralealactone has been studied for its potential as an anti-inflammatory agent . In silico and in vivo characterization of cabralealactone indicated its potential as an anti-inflammatory agent . The compounds were subjected to molecular docking with cyclooxygenase-2 and tumor necrosis factor alpha (TNF-α), followed by a molecular dynamics study .

Hepatoprotective Effects

Cabralealactone has been found to confer some hepatoprotective effects . In a study, hepatotoxicity was induced with intraperitoneal injection of carbon tetrachloride (CCl4) in rats . The hepato-protective effects of cabralealactone were compared with that of a standard drug Clavazin .

DNA-Damage Protective Effects

Cabralealactone also has potential DNA-damage protective effects . In the same study where hepatotoxicity was induced in rats, cabralealactone was found to confer some DNA-damage protective effects against CCl4-induced toxicity .

Restoration of Normal Architecture of Hepatocytes

Cabralealactone has been found to successfully restore the normal architecture of hepatocytes . This was observed in the liver sections from the rat group which received CCl4+cabralealactone .

Inhibitor to Main Culprits

Cabralealactone has the potential to be used as an inhibitor to main culprits, that is, cyclooxygenase-2 and TNF-α . This was concluded from the in silico study where the identified compounds were subjected to molecular docking with cyclooxygenase-2 and TNF-α .

Combat Oxidative Stress and Liver Injuries

Cabralealactone can combat oxidative stress and liver injuries . This was observed in the study where hepatotoxicity was induced in rats .

properties

IUPAC Name

(5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-20H,7-16H2,1-6H3/t17-,18+,19+,20-,24+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLGXQBEFHYZHI-QPBHWVAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316890
Record name Cabralealactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cabralealactone

CAS RN

19865-87-3
Record name Cabralealactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19865-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabralealactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reported biological activity of Cabralealactone?

A1: Cabralealactone has demonstrated potential anti-inflammatory effects in a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity. [] The compound, in combination with solasodin and salvadorin, showed promising results in restoring normal liver architecture and combating oxidative stress. [] Additionally, Cabralealactone exhibited cytotoxic activity against human breast cancer cells (MCF-7). []

Q2: What is the mechanism of action for Cabralealactone's reported anti-inflammatory effects?

A2: While the exact mechanism is still under investigation, in silico studies suggest that Cabralealactone may exert its anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and tumor necrosis factor alpha (TNF-α), two key players in the inflammatory cascade. [] Molecular docking and molecular dynamics studies support this hypothesis. []

Q3: What is the chemical structure of Cabralealactone?

A3: Cabralealactone is a dammarane-type triterpenoid. Its structure consists of a tetracyclic core with various functional groups. You can find its detailed structure in the references provided. [, , , , , , ]

Q4: Has Cabralealactone's efficacy been evaluated in any in vivo models?

A4: Yes, a study investigated the hepato- and DNA-protective effects of Cabralealactone in combination with standardized extracts of Cleome brachycarpa (solasodin) and Salvadora oleioides (salvadorin) in a rat model of CCl4-induced hepatotoxicity. [] The combination therapy showed promising results in ameliorating liver damage. []

Q5: Are there any studies on the structure-activity relationship (SAR) of Cabralealactone?

A5: While specific SAR studies focusing solely on Cabralealactone are limited in the provided research, one study observed that a seco structure in the A ring of dammarane-type triterpenoids might play a role in cytotoxic activity. [] Further research is needed to establish a comprehensive SAR profile for Cabralealactone.

Q6: What analytical techniques are used to characterize and quantify Cabralealactone?

A6: Researchers commonly employ spectroscopic techniques like infrared spectroscopy (IR), high-resolution mass spectrometry (HR-ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) to determine the structure and identity of Cabralealactone. [, , ] These techniques help elucidate the compound's structural features and confirm its presence in plant extracts.

Q7: What are the sources of Cabralealactone?

A7: Cabralealactone has been isolated from various plant sources, particularly those belonging to the Meliaceae family. Some of the reported sources include:

  • Forsythia koreana fruits []
  • Aglaia erythrosperma fruits and leaves []
  • Aglaia cucullata stem bark []
  • Aglaia lanuginose bark [, ]
  • Dysoxylum laxiracemosum stems []
  • Aglaia angustifolia stem bark []

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